N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring fused to a thiazole ring, and an iodobenzamide group
Mechanism of Action
Target of Action
The compound N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide, also known as N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-iodobenzamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties . The primary target of these compounds is often the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are generally known to inhibit their target enzymes, preventing them from performing their normal functions . In the case of DprE1, this inhibition disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall, leading to the death of the bacteria .
Biochemical Pathways
The action of benzothiazole derivatives affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, these compounds prevent the conversion of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a critical step in the synthesis of arabinogalactan . This disruption leads to a weakened cell wall and ultimately, the death of the bacteria .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can be influenced by various factors, including the presence of functional groups, the compound’s lipophilicity, and its molecular weight .
Result of Action
The inhibition of DprE1 by benzothiazole derivatives leads to the disruption of arabinogalactan synthesis, weakening the mycobacterial cell wall . This results in the death of the bacteria, providing an effective means of combating tuberculosis .
Action Environment
The efficacy and stability of benzothiazole derivatives can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can also affect the compound’s pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide typically involves multiple steps, starting with the formation of the benzothiazole and thiazole rings. One common approach is the cyclization of 2-aminobenzothiazole with chloroacetic acid to form the thiazole ring, followed by iodination and subsequent coupling with 2-iodobenzamide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives or other substituted benzothiazoles.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antibacterial, antifungal, and anticancer properties.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of infectious diseases and certain types of cancer.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Uniqueness: N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide stands out due to its specific structural features, which contribute to its unique chemical and biological properties compared to other benzothiazole derivatives.
This compound's versatility and potential applications make it a valuable subject of ongoing research and development. Its unique structure and reactivity profile offer promising avenues for future scientific advancements.
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Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10IN3OS2/c18-11-6-2-1-5-10(11)15(22)21-17-20-13(9-23-17)16-19-12-7-3-4-8-14(12)24-16/h1-9H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMLGJPOMDWWDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10IN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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